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SU4984 Profile

Feature Description

Primary Target Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2]

Chemical Class Oxindole (Indolin-2-one) [2] [3]

Inhibitory Activity
(IC₅₀)

10-20 µM against FGFR1 kinase [1] [2]

Key Binding Site ATP-binding pocket of the kinase domain [1] [2]

Historical
Significance

Early, selective FGFR1 inhibitor; prototype for subsequent drug development
(e.g., Sunitinib) [1] [3]

SU4984 Experimental Evidence

The characterization of SU4984 involved several foundational biochemical and cellular assays.

FGFR1 Kinase Inhibition Assay
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SU4984 was identified as an ATP-competitive inhibitor of FGFR1. The core experimental methodology is

outlined below [1]:

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SU4984 against FGFR1
kinase activity.

Method: An in vitro kinase assay was performed using the purified tyrosine kinase domain of
FGFR1. The assay measures the transfer of the phosphate group from ATP to a substrate protein or

peptide.
Measurement: The level of phosphorylation is typically quantified using radioactivity (with γ-³²P-ATP)

or by immunoassay with phospho-specific antibodies. The IC₅₀ value (10-20 µM) is calculated from
dose-response curves [1] [2].

Supporting Evidence: Co-crystal structures of closely related inhibitors (e.g., SU5402) with FGFR1
show that the oxindole core forms critical hydrogen bonds with the backbone of the hinge region of

the kinase (residues Glu562 and Ala564), mimicking ATP binding [1].

Cellular Anti-Proliferative Assays

The functional consequence of FGFR1 inhibition was tested in cell-based models.

Objective: To evaluate the effect of SU4984 on the viability and proliferation of cancer cells.
Cell Viability Assay: The Mosmann (MTT) assay is a standard colorimetric method. Yellow MTT

tetrazolium salt is reduced to purple formazan by metabolically active cells. The absorbance of the
formazan solution at 570 nm is directly proportional to the number of living cells [4].

Typical Protocol:
Plate cells (e.g., HeLa, murine fibroblasts) in multi-well plates.

Treat with a concentration gradient of SU4984 (e.g., 0.1 - 50 µM) for a set period (e.g., 24-72
hours).

Add MTT solution to each well and incubate.
Solubilize the formed formazan crystals.

Measure absorbance. Data is used to generate dose-response curves and calculate IC₅₀

values for cell growth inhibition [4].

From Scaffold to Drug Candidates

SU4984 itself had moderate potency, but its oxindole structure served as a template for developing more

potent and clinically successful drugs.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 4 Tech Support

https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2842983/
https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2842983/
https://www.sciencedirect.com/science/article/abs/pii/S096808961400738X
https://pmc.ncbi.nlm.nih.gov/articles/PMC2842983/
https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2797793/
https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2797793/
https://www.smolecule.com/products/s548013?utm_src=pdf-body
https://www.smolecule.com/products/s548013?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


SU4984 Oxindole Scaffold
Identified

Sunitinib Toceranib Intedanib SU6668

Structural Optimization
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Diagram of SU4984's role in kinase inhibitor development

The structural insights gained from SU4984 directly enabled the development of other inhibitors [2] [3]:

Hydrophobic Domain Binding: The 3-phenyl ring of SU4984 interacts with a hydrophobic pocket
adjacent to the ATP-binding site.

Solubility & Affinity: Modifications to the piperazinecarboxylate moiety improved drug-like properties
and interactions with the nucleotide-binding domain.

Multi-Target Inhibition: Expanding the chemical structure led to Sunitinib and Toceranib, which
inhibit multiple tyrosine kinases (VEGFR, PDGFR, c-Kit) and are FDA-approved for human and

veterinary cancers, respectively [3].

Research Legacy Summary

SU4984 is not a modern therapeutic agent but a foundational research tool. Its enduring role has been as a

prototype oxindole-based FGFR1 inhibitor, providing the crucial chemical scaffold and mechanistic

understanding that facilitated the development of more potent and successful multi-targeted kinase inhibitors

used in the clinic today.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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